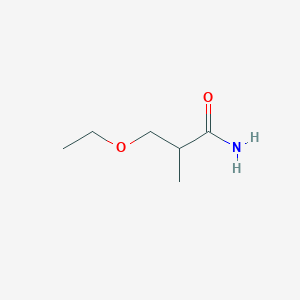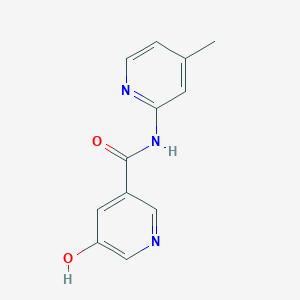
2-Methyl-3-ethoxypropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-ethoxypropionamide (MEPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MEPA is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of propionic acid and has a molecular formula of C7H15NO2.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-ethoxypropionamide is not well understood. However, studies have shown that this compound can act as a nucleophile and form covalent bonds with other molecules. This property of this compound makes it useful in the synthesis of various chemical compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using 2-Methyl-3-ethoxypropionamide in lab experiments is its versatility. This compound can be used as a reagent in the synthesis of various chemical compounds, making it a valuable tool for researchers. Additionally, this compound is relatively non-toxic and does not have any significant adverse effects on living organisms. However, the limitations of using this compound in lab experiments include its cost and limited availability.
Direcciones Futuras
There are several future directions for the use of 2-Methyl-3-ethoxypropionamide in scientific research. One potential application is in the synthesis of novel compounds with potential pharmaceutical applications. This compound can also be used in the synthesis of chiral compounds, which are important in the production of drugs and other chemical compounds. Additionally, this compound can be used in the development of new catalysts for chemical reactions. Overall, this compound has the potential to be a valuable tool for researchers in various scientific fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound can be synthesized through the reaction of ethyl propionate with methylamine in the presence of a catalyst such as palladium on carbon. This compound has been extensively used in scientific research for various applications, including as a precursor for the synthesis of pharmaceuticals and agrochemicals. This compound is relatively non-toxic and does not have any significant adverse effects on living organisms. The primary advantage of using this compound in lab experiments is its versatility. However, the limitations of using this compound in lab experiments include its cost and limited availability. There are several future directions for the use of this compound in scientific research, including in the synthesis of novel compounds with potential pharmaceutical applications and the development of new catalysts for chemical reactions.
Métodos De Síntesis
2-Methyl-3-ethoxypropionamide can be synthesized through the reaction of ethyl propionate with methylamine in the presence of a catalyst such as palladium on carbon. The reaction yields this compound as a product along with ethanol and ammonia. The purity of the product can be improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
2-Methyl-3-ethoxypropionamide has been extensively used in scientific research for various applications. It is primarily used as a precursor for the synthesis of pharmaceuticals and agrochemicals. This compound is also used in the synthesis of chiral compounds, which are important in the production of drugs and other chemical compounds. This compound has been used as a reagent in the synthesis of novel compounds with potential applications in drug discovery.
Propiedades
IUPAC Name |
3-ethoxy-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-9-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZBNYRWYZZPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550078.png)
![4-[Cyclopropylmethyl(propan-2-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7550083.png)







![5,6-Dimethyl-3-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridazine-4-carbonitrile](/img/structure/B7550139.png)

![(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one](/img/structure/B7550151.png)
![4-Methyl-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B7550157.png)
